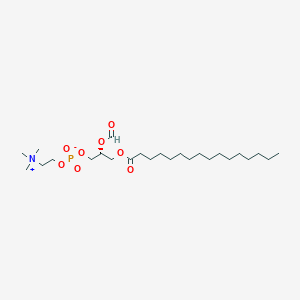
Fluo-8 AM
Descripción general
Descripción
Fluo-8 AM is a fluorescent dye used in scientific research applications, primarily in cell-based assays. It is a derivative of the fluorophore, Fluo-4, and is used for a variety of purposes, including the imaging of calcium levels in cells, the detection of changes in intracellular pH, and the monitoring of membrane potentials. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as potential future directions for this compound research.
Aplicaciones Científicas De Investigación
Cell Calcium Imaging : Fluo-8 AM is primarily used for imaging and quantifying cellular calcium concentrations. It is similar to Fluo-3, offering brighter fluorescence when excited by argon-ion laser or other sources, making it suitable for photometric and imaging applications, including confocal laser scanning microscopy, flow cytometry, or spectrofluorometry (Gee et al., 2000).
Studying Calcium Physiology : this compound, along with other Fluo indicators, is used in researching calcium physiology in cells. Its properties inside cells can be markedly different from those in well-defined aqueous solutions, making it an important tool for cellular studies (Hagen et al., 2011).
Nucleus and Cytoplasm Calcium Dynamics : Research has shown that this compound can be used to distinguish calcium concentrations in the nucleus and cytoplasm of cells. Its fluorescence properties differ in these cellular compartments, providing insights into calcium dynamics (Perez-Terzic et al., 1997).
GPCR and Calcium Channel Target Analysis : this compound is a robust tool for evaluating G protein-coupled receptors (GPCRs) and calcium channel targets, often used in drug discovery to screen these targets and their agonists and antagonists (Liao et al., 2010).
Investigating Cell-Cell Communication : this compound is used in experiments to analyze the role of calcium mobilizations in cell-cell communication and coordinated cellular motility, especially in the context of wound healing (Lee et al., 2020).
Mecanismo De Acción
Target of Action
Fluo-8 AM is a medium affinity green fluorescent calcium binding dye . Its primary target is intracellular calcium . Calcium ions play a crucial role in various cellular processes, including signal transduction, neurotransmitter release, muscle contraction, and many others .
Mode of Action
This compound binds to intracellular calcium with a dissociation constant (Kd) of 390 nM . Upon binding to calcium ions, the fluorescence intensity of this compound increases . This property allows it to be used as a probe to study changes in intracellular free calcium concentrations .
Biochemical Pathways
This compound is involved in the calcium signaling pathway . When calcium ions bind to this compound, it results in an increase in fluorescence intensity . This change can be detected using fluorescence microscopy, flow cytometry, fluorescence spectroscopy, and fluorescence microplate readers . Therefore, this compound can be used to study the role of calcium ions in various biochemical pathways.
Pharmacokinetics
This compound is cell-permeable, which allows it to readily penetrate the membranes of living cells . It is soluble in DMSO . The exact concentration of this compound required for cell loading must be determined empirically . For most cell lines, a final concentration of 4-5 μM is recommended .
Result of Action
The binding of this compound to calcium ions and the subsequent increase in fluorescence intensity allows researchers to visualize and measure changes in intracellular calcium concentrations . This can provide valuable insights into the role of calcium ions in various cellular processes .
Action Environment
This compound can be loaded into cells at room temperature, which is a significant advantage over other similar dyes like Fluo-3 AM and Fluo-4 AM that require 37°C for cell loading . It is also found to be brighter (1.5x) than Fluo-4 in cellular experiments . It should be stored under desiccating conditions at -20°c to maintain its stability .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fluo-8 AM plays a significant role in biochemical reactions, particularly those involving calcium ions . When calcium ions bind to this compound, there is a significant increase in fluorescence intensity . This property allows researchers to quantitatively measure calcium levels using fluorescence microscopy or flow cytometry .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by allowing researchers to monitor changes in intracellular calcium levels, which are crucial for numerous cellular responses, including receptor signaling and mediating contractile function .
Molecular Mechanism
The mechanism of action of this compound involves its ability to cross the cell membrane in its nonpolar AM ester form . Once inside the cell, intracellular esterases cleave the AM ester group, trapping the fluorescent indicator within the cell in its active form . When calcium ions bind to this compound, the fluorescence intensity significantly increases .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the enhanced sensitivity and photostability of this compound allow for more precise imaging and longer time-course studies . This provides deeper insights into the temporal dynamics of calcium signaling within living cells .
Metabolic Pathways
This compound is involved in calcium signaling pathways
Transport and Distribution
This compound is transported into cells in its nonpolar AM ester form . Once inside the cell, it is converted into its active form by intracellular esterases
Subcellular Localization
This compound is localized within the cytoplasm of cells . It does not enter the vacuole
Propiedades
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHTWFRZPRHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H50N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345980-40-6 | |
| Record name | 1345980-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)



![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)




